molecular formula C8H18ClNO2 B13463210 (3S)-5-methyl-3-(methylamino)hexanoicacidhydrochloride

(3S)-5-methyl-3-(methylamino)hexanoicacidhydrochloride

Cat. No.: B13463210
M. Wt: 195.69 g/mol
InChI Key: FQUDUTNJFGEMPC-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a controlled environment to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents like sodium cyanoborohydride.

    Substitution: Replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine forms.

Scientific Research Applications

(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(3S)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m0./s1

InChI Key

FQUDUTNJFGEMPC-FJXQXJEOSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC.Cl

Canonical SMILES

CC(C)CC(CC(=O)O)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.